![molecular formula C23H23N5O4S B5888680 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N'-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5888680.png)
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N'-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]propanehydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with dimethyl groups and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction using thiols.
Formation of the Hydrazide: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.
Final Condensation: The final step involves the condensation of the hydrazide with the nitrophenylmethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]propanehydrazide has several research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structural features.
Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the hydrazide moiety could form hydrogen bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Shares the pyrimidine core but lacks the sulfanyl and hydrazide functionalities.
Indole Derivatives: Similar in terms of aromaticity and potential biological activity but differ in core structure and functional groups.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]propanehydrazide is unique due to its combination of a pyrimidine ring, sulfanyl group, and hydrazide moiety, which together confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-15-12-16(2)26-23(25-15)33-17(3)22(29)27-24-13-18-6-10-21(11-7-18)32-14-19-4-8-20(9-5-19)28(30)31/h4-13,17H,14H2,1-3H3,(H,27,29)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVJLNPRDAUXAH-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
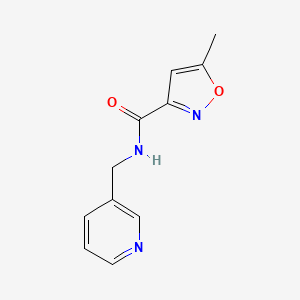
![3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione](/img/structure/B5888617.png)
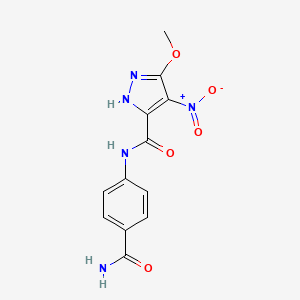
![(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)
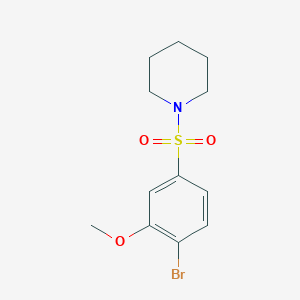
![4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5888672.png)
![2-Methyl-1-propylchromeno[3,4-d]imidazol-4-one](/img/structure/B5888684.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
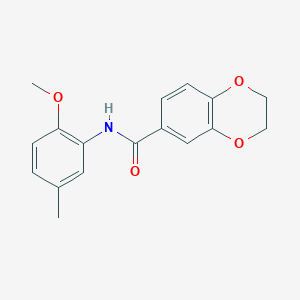
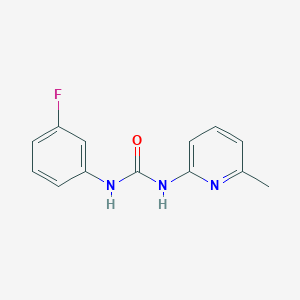
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)
